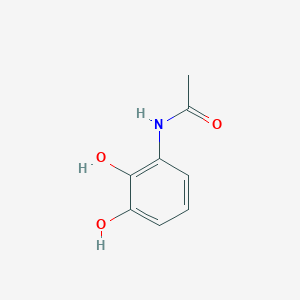
N-(2,3-Dihydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-Dihydroxyphenyl)acetamide is an organic compound with the molecular formula C8H9NO3 It is a derivative of acetamide, where the acetamide group is attached to a 2,3-dihydroxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydroxyphenyl)acetamide typically involves the acetylation of 2,3-dihydroxyaniline. The reaction is carried out by reacting 2,3-dihydroxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the formation of the acetamide derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
N-(2,3-Dihydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(2,3-Dihydroxyphenyl)acetamide involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-(3,4-Dihydroxyphenyl)acetamide
- N-(2,4-Dihydroxyphenyl)acetamide
- N-(3,5-Dihydroxyphenyl)acetamide
Comparison: N-(2,3-Dihydroxyphenyl)acetamide is unique due to the specific positioning of the hydroxyl groups on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different antioxidant properties and biological activities.
Propriétés
Numéro CAS |
93525-21-4 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
N-(2,3-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c1-5(10)9-6-3-2-4-7(11)8(6)12/h2-4,11-12H,1H3,(H,9,10) |
Clé InChI |
KSBUQEFHSPPNDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


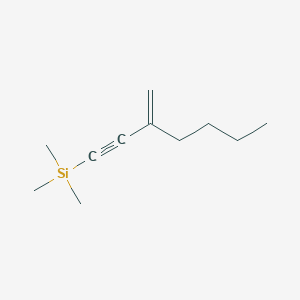
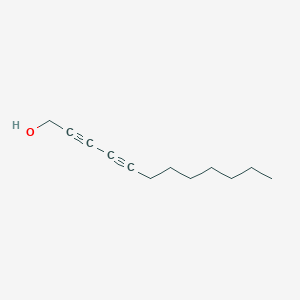
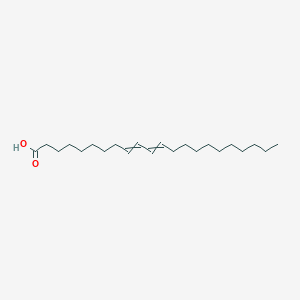
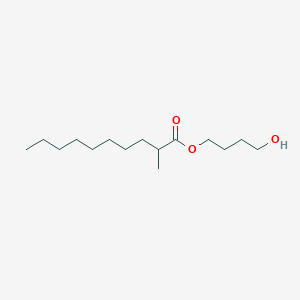
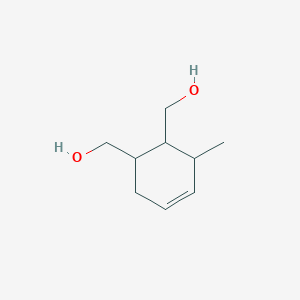
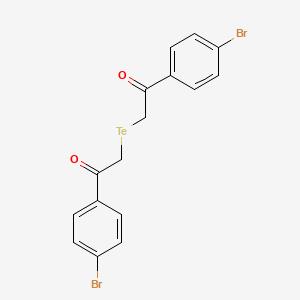
![8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline](/img/structure/B14346694.png)


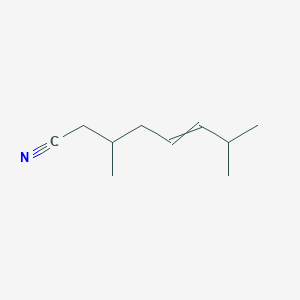
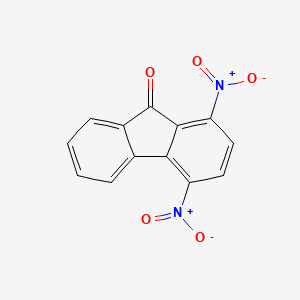
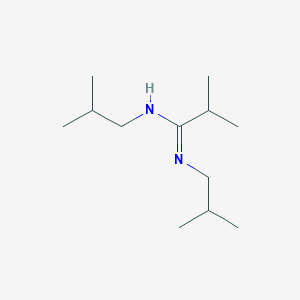

![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)
